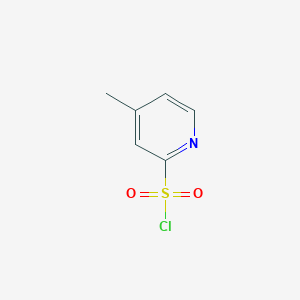

4-Methyl-pyridine-2-sulfonyl chloride

Overview

Description

4-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular weight of 191.64 . It is also known as 4-methyl-2-pyridinesulfonyl chloride .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-2-pyridinesulfonyl chloride . The InChI code for this compound is 1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 191.64 .

Scientific Research Applications

Catalytic Applications

4-Methyl-pyridine-2-sulfonyl chloride has been explored as a precursor in the synthesis of novel catalysts for organic transformations. For instance, sulfonic acid-functionalized pyridinium chloride, derived from this compound, has been synthesized and characterized, showcasing its efficacy as a Bronsted acidic ionic liquid. This catalyst demonstrated high efficiency, homogeneity, and reusability in the preparation of hexahydroquinolines via one-pot multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013). Similarly, 1-sulfopyridinium chloride, another derivative, has been utilized as a catalyst for tandem Knoevenagel–Michael reactions, enabling the synthesis of bis(pyrazol-5-ol)s, demonstrating the chemical's role in facilitating complex organic reactions (Moosavi‐Zare et al., 2013).

Material Science and Polymer Chemistry

In material science, this compound has contributed to the development of novel materials. Research on fluorinated polyamides containing pyridine and sulfone moieties has been reported, where a new diamine containing pyridine groups was synthesized and used in the preparation of these polyamides. The study highlighted the solubility, thermal stability, and potential applications of these materials in areas requiring high-performance polymers (Liu et al., 2013).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound have been explored for the synthesis of heterocyclic compounds. A sulfur-functionalized aminoacrolein derivative, stemming from the chemical, has been used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This work demonstrates the utility of such reagents in parallel medicinal chemistry, enabling the rapid access to pharmacologically relevant compounds (Tucker et al., 2015).

Synthesis of Novel Compounds

Furthermore, this compound has been implicated in the synthesis of novel compounds with potential applications in various domains. For instance, its derivatives have been utilized in the one-pot multi-component synthesis of tetrasubstituted imidazoles, demonstrating the versatility of such chemicals in facilitating diverse chemical reactions and synthesizing new molecules with potential application in material science, catalysis, and drug development (Zare et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the this compound molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .

Biochemical Pathways

The interaction of this compound with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .

Pharmacokinetics

The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The result of the action of this compound is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .

properties

IUPAC Name |

4-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485442 | |

| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341008-95-5 | |

| Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)